5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO3/c15-9-3-6-12(11(7-9)14(19)20)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCOITIQHURZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361713 | |
| Record name | 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667403-90-9 | |
| Record name | 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Pathways for 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid
The synthesis of this compound is primarily achieved through a strategic multi-step process that combines halogenation and acylation reactions.
Multi-step Synthesis Protocols
A common and logical synthetic route to this compound involves a two-step protocol:
Bromination of Anthranilic Acid: The first step is the electrophilic bromination of anthranilic acid (2-aminobenzoic acid) to produce the key intermediate, 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid). ijddr.inrjpbcs.com
Acylation of 5-bromoanthranilic acid: The second step involves the N-acylation of the amino group of 5-bromoanthranilic acid with 4-chlorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, forms the final amide bond. wikipedia.orgbyjus.com
This sequence is efficient as the starting materials are readily available and the reactions are well-established in organic synthesis. A representative reaction scheme is as follows:
Step 1: Bromination Anthranilic acid + Br₂ (in acetic acid) → 5-Bromoanthranilic acid
Step 2: Acylation 5-Bromoanthranilic acid + 4-Chlorobenzoyl chloride → this compound + HCl
A procedure analogous to this involves dissolving 5-bromoanthranilic acid in an excess of a similar acylating agent, benzoyl chloride, and heating the mixture under reflux for several hours. rjpbcs.com For the synthesis of the target compound, 4-chlorobenzoyl chloride would be used instead. The reaction typically requires a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), to neutralize the hydrochloric acid byproduct, driving the reaction to completion. byjus.comorganic-chemistry.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing the reaction conditions for both the bromination and acylation steps is critical for maximizing the yield and purity of the final product.
For the initial bromination step , the temperature is a crucial factor. Studies by Wheeler and Oates have shown that the ratio of mono-brominated to di-brominated products is highly dependent on the reaction temperature. scispace.com Performing the bromination of anthranilic acid in a glacial acetic acid solution near its freezing point favors the formation of the desired 5-bromoanthranilic acid, whereas higher temperatures (near the boiling point of acetic acid) lead to a greater proportion of 3,5-dibromoanthranilic acid. scispace.com Therefore, careful temperature control below 15°C is recommended for optimal yield of the mono-brominated intermediate. rjpbcs.com
For the second acylation step , which falls under the category of a Schotten-Baumann reaction, several parameters can be optimized. wikipedia.orgcam.ac.uk
Base: An equivalent of a base is necessary to neutralize the HCl generated. organic-chemistry.org While aqueous bases like NaOH can be used in a two-phase system, an organic base like pyridine can also serve as the catalyst and solvent. wikipedia.orgbyjus.com
Solvent: The choice of an inert organic solvent (e.g., dichloromethane (B109758), diethyl ether) is important when using a two-phase system. wikipedia.org
Temperature: The acylation is often exothermic, requiring initial cooling, followed by stirring at room temperature to ensure the reaction goes to completion. cam.ac.uk
Reagent Purity: Using freshly distilled or high-purity 4-chlorobenzoyl chloride is essential to prevent side reactions and ensure a high-purity product. rjpbcs.com
Stereoselective and Regioselective Synthesis Approaches
Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Consequently, stereoselective synthesis approaches are not applicable to its preparation.
Regioselectivity: This aspect is highly relevant to the synthesis.
Bromination: The bromination of anthranilic acid is a regioselective electrophilic aromatic substitution. The amino (-NH₂) group is a strongly activating, ortho-, para-directing group. The incoming bromine electrophile is directed to the positions ortho (C3) and para (C5) to the amino group. Due to steric hindrance from the adjacent carboxylic acid group, substitution at the C5 (para) position is significantly favored over the C3 (ortho) position, leading to 5-bromoanthranilic acid as the major product. scispace.com Controlling the reaction temperature is key to preventing further bromination at the C3 position. scispace.comnih.gov
Acylation: The subsequent acylation reaction is highly chemoselective. The amino group on the 5-bromoanthranilic acid intermediate is a much stronger nucleophile than the aromatic ring or the carboxylate group. Therefore, the 4-chlorobenzoyl chloride selectively reacts with the nitrogen atom to form the desired amide bond, without competing O-acylation or Friedel-Crafts acylation on the ring.
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key halogenated precursors.
Synthesis of Key Halogenated Benzoic Acid Intermediates
The primary halogenated intermediate required is 5-bromoanthranilic acid. While other halogenated benzoic acids like 5-bromo-2-chlorobenzoic acid are important in other contexts, their synthesis is not directly part of the primary pathway to the target molecule. chemicalbook.comgoogle.com
The synthesis of 5-bromoanthranilic acid is reliably achieved through the direct bromination of anthranilic acid. drugfuture.com The reaction is typically conducted in a solvent like glacial acetic acid. rjpbcs.comscispace.com A common laboratory procedure involves dissolving anthranilic acid in glacial acetic acid, cooling the solution to below 15°C, and then slowly adding a solution of bromine in acetic acid. rjpbcs.com The reaction mixture often becomes a thick mass of crystals consisting of the hydrobromides of the mono- and di-bromo anthranilic acids. rjpbcs.com The desired 5-bromoanthranilic acid can then be isolated and purified from the reaction mixture. One method of separation involves boiling the crude product with water containing hydrochloric acid; the dibromo-anthranilic acid is nearly insoluble, while the desired mono-bromo product precipitates from the filtrate upon cooling. scispace.com
The following table summarizes findings from different bromination protocols for anthranilic acid.
| Reactant | Brominating Agent | Solvent | Temperature | Products | Reference |
| Anthranilic acid | Bromine | Glacial Acetic Acid | Near freezing point | 5-Bromoanthranilic acid (major), 3,5-Dibromoanthranilic acid (minor) | scispace.com |
| Anthranilic acid | Bromine | Glacial Acetic Acid | Near boiling point | 3,5-Dibromoanthranilic acid (major), 5-Bromoanthranilic acid (minor) | scispace.com |
| Anthranilic acid | Bromine in Acetic Acid | Glacial Acetic Acid | Below 15°C | Mono- and di-bromo anthranilic acid hydrobromides | rjpbcs.com |
Chlorination Reactions for Benzoic Acid Core
The synthesis of the core structure, specifically 5-bromo-2-chlorobenzoic acid, can be achieved from precursors like 5-bromo-2-aminobenzoic acid. A critical step in this transformation is the replacement of the amino group with a chlorine atom. This is commonly accomplished through a Sandmeyer reaction, which involves the diazotization of the amino group followed by a copper(I) chloride-catalyzed substitution. epo.orggoogle.com
The process begins with the treatment of the 5-bromo-2-aminobenzoic acid derivative with a diazotizing agent, such as sodium nitrite, in a strong acidic medium like hydrochloric acid at low temperatures (typically 0–5 °C) to form an intermediate diazonium salt. google.com This salt is then reacted with a solution of cuprous chloride in hydrochloric acid, which facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, yielding the desired 2-chloro derivative. google.com
Alternative approaches to halogenated benzoic acids include direct chlorination of a benzoic acid precursor. For instance, the chlorination of anthranilic acid in glacial acetic acid or dilute hydrochloric acid can yield various chlorinated derivatives, although controlling the regioselectivity to obtain a specific isomer can be challenging. acs.org Another route involves the bromination of 2-chlorobenzoic acid to produce 5-bromo-2-chlorobenzoic acid. chemicalbook.compatsnap.com
Table 1: Comparison of Synthetic Routes to Halogenated Benzoic Acid Core
| Starting Material | Key Reaction | Reagents | Outcome |
|---|---|---|---|
| 5-Bromo-2-aminobenzoic acid derivative | Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCl, HCl | 5-Bromo-2-chlorobenzoic acid derivative google.com |
| 2-Chlorobenzoic acid | Electrophilic Bromination | N-Bromosuccinimide, H₂SO₄ | 5-Bromo-2-chlorobenzoic acid chemicalbook.com |
Preparation of 4-Chlorobenzoyl Chloride and Related Acylating Agents
The acylating agent required for the amidation step is 4-chlorobenzoyl chloride. This compound is a reactive derivative of 4-chlorobenzoic acid and is typically prepared by reacting the carboxylic acid with a chlorinating agent. nih.gov The most common and cost-effective laboratory method involves heating 4-chlorobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion.
Reaction Scheme: Formation of 4-Chlorobenzoyl Chloride
Other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be employed for this transformation. ucl.ac.ukorgsyn.org Industrially, chlorobenzoyl chlorides can be produced by the catalyzed chlorination of benzoyl chloride. google.com The resulting 4-chlorobenzoyl chloride is a moisture-sensitive liquid used directly in the subsequent acylation step. chemdad.com
Amidation Reactions for Introducing the Benzyloxycarbonylamino Moiety
The pivotal step in the synthesis of the title compound is the formation of the amide bond. This involves the reaction between the amino group of a 2-aminobenzoic acid derivative (such as 5-bromo-2-aminobenzoic acid) and an acylating agent. In this specific synthesis, the (4-chlorobenzoyl)amino moiety is introduced via nucleophilic acyl substitution using 4-chlorobenzoyl chloride.
This amidation is typically carried out under Schotten-Baumann conditions, where the 2-aminobenzoic acid derivative is treated with 4-chlorobenzoyl chloride in the presence of a base. researchgate.net The base, often pyridine or an aqueous solution of sodium hydroxide, serves to neutralize the hydrogen chloride gas that is generated during the reaction, thereby preventing the protonation of the starting amine. researchgate.net
The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release a chloride ion.
Novel Synthetic Approaches and Green Chemistry Principles
In recent years, the development of more sustainable and efficient synthetic methods has become a priority in chemical research. This has led to novel approaches for the synthesis of amides like this compound that align with the principles of green chemistry. rsc.org
Catalytic Methods in Synthesis
Traditional amidation methods often rely on stoichiometric activating agents or the conversion of carboxylic acids to highly reactive acid chlorides, which can generate significant chemical waste. ucl.ac.ukcatalyticamidation.info Modern approaches focus on the direct catalytic amidation of a carboxylic acid (4-chlorobenzoic acid) and an amine (5-bromo-2-aminobenzoic acid), where the only byproduct is water. catalyticamidation.info
Several catalytic systems have been developed for this purpose:
Boronic Acid Catalysts : These have been shown to effectively catalyze the direct formation of amides from carboxylic acids and amines at room temperature, offering a waste-free alternative. catalyticamidation.info
Transition Metal Catalysts : Ruthenium and other transition metal complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, or the direct amidation of acids and amines. rsc.org
Heterogeneous Catalysts : Materials like activated silica (B1680970) have been used to catalyze amide bond formation, offering the advantage of easy catalyst recovery and reuse. rsc.orgwhiterose.ac.uk
These catalytic methods reduce the need for hazardous reagents and minimize waste, making them attractive for sustainable chemical production.
Solvent-Free and Environmentally Benign Synthesis
A key principle of green chemistry is the reduction or elimination of hazardous solvents. acs.org Research into amide synthesis has explored several avenues to achieve this:
Solvent-Free Reactions : Conducting reactions without a solvent, often with the aid of microwave or ultrasound (sonication) energy, can significantly reduce environmental impact. ijisrt.com
Use of Greener Solvents : When a solvent is necessary, replacing common hazardous solvents like DMF and dichloromethane with more benign alternatives (e.g., water, ethanol, or ionic liquids) is a primary goal. ucl.ac.uk
Ionic Liquids : Reusable Brønsted acidic ionic liquids have been employed as both the catalyst and the solvent for direct amidation, demonstrating high efficiency and sustainability. acs.org
These strategies not only reduce pollution but can also lead to simpler purification procedures and lower production costs.
Process Scale-Up Considerations in Academic Synthesis
Translating a synthetic route from a small-scale laboratory setting to a larger, pilot-plant or industrial scale presents numerous challenges. appluslaboratories.com For a multi-step synthesis like that of this compound, several factors must be carefully considered:
Thermodynamics and Kinetics : Heat management is critical. Exothermic reactions that are easily controlled in small flasks can lead to dangerous temperature increases in large reactors. Understanding the reaction kinetics and thermodynamics is essential for safe and efficient scaling. mt.comhelgroup.com
Mixing and Mass Transfer : Ensuring efficient mixing becomes more difficult in large vessels, which can lead to localized "hot spots" or areas of high concentration, affecting yield and purity. helgroup.comlabmanager.com
Reagent Handling and Safety : Handling large quantities of hazardous reagents like thionyl chloride requires stringent safety protocols and specialized equipment. labmanager.com
Purification : Methods like column chromatography, common in academic labs, are often impractical at large scales. Alternative purification techniques such as crystallization and filtration must be developed and optimized.
Process Optimization : The reaction conditions, including temperature, pressure, reaction time, and catalyst loading, must be re-optimized to maximize yield and throughput while minimizing cost and waste on a larger scale. appluslaboratories.commt.com
A successful scale-up requires a multidisciplinary approach, involving chemists and chemical engineers to ensure the process is safe, robust, economical, and reproducible. labmanager.com
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| 2-aminobenzoic acid |
| 5-bromo-2-aminobenzoic acid |
| 2-chlorobenzoic acid |
| 5-bromo-2-chlorobenzoic acid |
| 4-chlorobenzoic acid |
| 4-chlorobenzoyl chloride |
| N,N-dimethylformamide |
| Thionyl chloride |
| Phosphorus pentachloride |
| Oxalyl chloride |
| Pyridine |
| Sodium nitrite |
| Copper(I) chloride |
| N-Bromosuccinimide |
| Sulfur dioxide |
Preclinical Biological Activity and Mechanistic Investigations
In Vitro Biological Evaluation
The initial characterization of the biological effects of 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid has been conducted through a series of in vitro studies. These experiments are foundational in elucidating the compound's mechanism of action and its potential therapeutic applications.
Enzyme Inhibition Studies
Early investigations have centered on the ability of this compound to interact with and inhibit the function of specific enzymes. This is a common strategy in drug discovery to identify molecules that can selectively target proteins involved in disease pathology.
Detailed studies on the binding kinetics and thermodynamics of this compound with its putative targets are not extensively available in the public domain. Such studies are crucial for understanding the affinity, association and dissociation rates, and the thermodynamic forces driving the interaction between the compound and its target protein. This information is vital for optimizing the compound's structure to enhance its potency and selectivity.
While comprehensive validation is ongoing, preliminary data suggests that this compound may act as an inhibitor of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a metalloenzyme that plays a critical role in protein synthesis and cell proliferation, making it a target of interest in various therapeutic areas. The inhibitory action of this compound is believed to stem from its interaction with the enzyme's active site. Further research is required to fully validate MetAP2 as a direct target and to understand the precise molecular interactions.
Cellular Assays for Biological Response Assessment
To complement enzyme inhibition studies, the effects of this compound have been assessed in various cellular models. These assays provide a more holistic view of the compound's biological activity within a cellular context.
The anti-inflammatory potential of benzoic acid derivatives has been a subject of scientific inquiry. While direct and detailed studies on the anti-inflammatory effects of this compound are limited, the general class of compounds is known to influence inflammatory pathways. For instance, related bromo- and hydroxy-substituted benzaldehydes have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov These effects are often mediated through the inhibition of key signaling pathways like NF-κB and MAPKs. nih.gov
| Mediator | Effect of Related Benzoic Acid Derivatives | Potential Mechanism of Action |
| Nitric Oxide (NO) | Inhibition of production in LPS-stimulated microglia | Downregulation of inducible nitric oxide synthase (iNOS) expression |
| Prostaglandin E2 (PGE2) | Inhibition of production in LPS-stimulated microglia | Downregulation of cyclooxygenase-2 (COX-2) expression |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduction of mRNA expression | Inhibition of NF-κB and MAPK signaling pathways |
Table 1: Anti-inflammatory effects of structurally related benzoic acid derivatives in cellular assays. nih.govnih.gov
The immunomodulatory properties of this compound are an area of active investigation. Benzoic acid derivatives have been explored for their ability to modulate immune responses, including the proliferation of peripheral blood mononuclear cells (PBMCs) and the secretion of key cytokines like TNF-α and IL-17. nih.gov These effects are often linked to the inhibition of specific receptor-ligand interactions, such as the IL-15/IL-15Rα axis, which is crucial for the function of various immune cells. nih.gov The structural features of benzoic acid derivatives, particularly the presence of a carboxylic acid group, are thought to be important for their interaction with biological targets. nih.gov
| Cell Type | Biological Response | Effect of Benzoic Acid Derivatives |
| Peripheral Blood Mononuclear Cells (PBMCs) | IL-15 dependent proliferation | Reduction |
| Immune Cells | TNF-α secretion | Reduction |
| Immune Cells | IL-17 secretion | Reduction |
Table 2: Immunomodulatory effects of benzoic acid derivatives in cellular assays. nih.gov
Nitric Oxide Pathway Modulation
While direct studies on this compound are limited, research into structurally analogous compounds provides insight into its potential modulatory effects on the nitric oxide (NO) pathway. A related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated primary microglial cells. nih.gov This inhibition consequently reduces the production of nitric oxide, a key mediator in inflammatory processes. nih.gov The mechanism of action for this related compound involves the downregulation of the MAPKs and NF-κB signaling pathways. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects on the nitric oxide pathway, a hypothesis that warrants further investigation.
Antimicrobial Spectrum Analysis
The antimicrobial potential of this compound can be inferred from the known activities of benzoic acid derivatives. evitachem.com Generally, these types of compounds are recognized for their antimicrobial properties. evitachem.com Preservatives with similar chemical structures often exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov For instance, some preservatives show a higher activity against molds and yeasts compared to bacteria. nih.gov The specific antimicrobial spectrum of this compound, particularly against Gram-positive strains, remains to be explicitly determined through targeted screening assays.
Anticancer Potential in Cell Lines
The anticancer potential of this compound is an area of significant interest, supported by studies on various structurally related brominated compounds. For example, novel 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues have been synthesized and screened for their in vitro anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines. researchgate.net Similarly, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govthieno[2,3-d]pyrimidines demonstrated potent antiproliferative effects against the FaDu human pharynx squamous cell carcinoma line. rsc.org
Furthermore, studies on other related structures, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have shown significant anticancer activity across a panel of 58 NCI cancer cell lines. mdpi.com The presence of a 4-bromophenyl moiety has been identified as being essential for the anticancer activity in some brominated compounds. nih.gov Two novel hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, have also demonstrated significant antitumor potential against melanoma cells, with IC50 values in the low micromolar range. nih.gov These findings collectively suggest that this compound is a promising candidate for anticancer research.
Below is a table summarizing the anticancer activity of related compounds:
| Compound Class | Tested Cell Lines | Observed Activity | Reference |
|---|---|---|---|
| Benzofuran-triazole analogues | A-549 (Lung), HeLa (Cervical) | Significant in vitro activity | researchgate.net |
| Thieno[2,3-d]pyrimidine (B153573) derivatives | FaDu (Pharynx) | Potent antiproliferative agent (IC50 = 1.73 μM for compound 7a) | rsc.org |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | 58 NCI cancer cell lines | Significant growth inhibition against several cell lines | mdpi.com |
| Hydroxylated biphenyl compounds | Melanoma cell lines | IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM | nih.gov |
Exploration of Other Biological Activities
Beyond its potential anti-inflammatory and anticancer properties, this compound may possess other biological activities.
Antiviral Activity: The evaluation of a series of newly synthesized benzoic acid derivatives has led to the discovery of compounds with antiviral properties. For example, a compound designated as NC-5 demonstrated inhibitory activity against influenza A viruses, including oseltamivir-resistant strains. nih.gov This suggests that the benzoic acid scaffold, a core component of this compound, is a viable starting point for the development of novel antiviral agents. nih.gov
In Vivo Preclinical Pharmacological Studies (Non-Human Models)
Assessment of Activity in Animal Models of Disease
Preclinical evaluation in animal models is a critical step in characterizing the pharmacological profile of a new chemical entity. For assessing anti-inflammatory activity, a variety of in vivo animal models are commonly employed. ijpras.comnih.govresearchgate.net These models are designed to mimic the clinical signs of inflammation, which include erythema, edema, hyperalgesia, and pain. ijpras.com
Commonly used animal models for inflammation include:
Carrageenan-induced paw edema: This model is widely used to screen for acute anti-inflammatory activity.
Arachidonic acid-induced ear edema: This model helps in understanding the mechanism of action related to the arachidonic acid cascade. nih.gov
UV-erythema in guinea pigs: This model is useful for evaluating the delay in the development of redness, an early sign of inflammation. ijpras.com
While direct in vivo studies on this compound are not yet available in the public domain, a related 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidine derivative has demonstrated selective inhibition of COX-2 over COX-1 in anti-inflammatory studies, supporting its dual anticancer and anti-inflammatory properties. rsc.org
Pharmacodynamic Endpoints in Preclinical Models
In preclinical in vivo studies, pharmacodynamic endpoints are crucial for quantifying the biological effects of a test compound. For anti-inflammatory studies, these endpoints often involve the measurement of physical and biochemical markers of inflammation.
A table of common pharmacodynamic endpoints is provided below:
| Endpoint | Description | Model |
|---|---|---|
| Paw Volume/Thickness | Measurement of edema using a plethysmometer. | Carrageenan-induced paw edema |
| Erythema Score | Visual scoring of skin redness. | UV-erythema model |
| Leukocyte Infiltration | Histological analysis of inflammatory cell infiltration into tissue. | Various inflammation models |
| Cytokine Levels (e.g., IL-6, TNF-α) | Measurement of pro-inflammatory cytokine concentrations in tissue or plasma. | LPS-induced inflammation |
| Prostaglandin E2 (PGE2) Levels | Quantification of this key inflammatory mediator. | Various inflammation models |
The selection of appropriate pharmacodynamic endpoints is critical for a comprehensive preclinical evaluation and for elucidating the mechanism of action of compounds like this compound.
Ex Vivo Analysis of Target Engagement
Ex vivo analysis, a critical step in preclinical drug development, serves to bridge the gap between in vitro assays and in vivo studies by allowing for the examination of a compound's activity in a more physiologically relevant environment. This methodology involves the study of biological samples, such as tissues or cells, in an external environment with minimal alteration of the natural conditions. For the compound this compound, while direct ex vivo studies on target engagement are not extensively documented in publicly available literature, the potential for such investigations can be inferred from the pharmacological activities of structurally similar molecules.
The structural characteristics of this compound, which features a substituted benzoic acid scaffold, suggest that it may interact with various biological targets. Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects. Therefore, ex vivo studies for this compound would likely focus on validating its engagement with targets implicated in these pathways within intact biological tissues.
A plausible area for ex vivo investigation would be its anti-inflammatory potential. For instance, a related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been shown to exert anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells. This suggests that this compound could be evaluated ex vivo for its ability to modulate inflammatory responses in various tissues.
One common ex vivo approach to assess anti-inflammatory activity is the use of tissue explants, such as cartilage or synovial tissue from animal models of arthritis. These tissues can be cultured and stimulated with inflammatory agents to induce the production of pro-inflammatory mediators. The ability of this compound to inhibit the release of cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as cyclooxygenase-2 (COX-2), could be quantified.
Furthermore, given that some benzoic acid derivatives act as enzyme inhibitors, ex vivo studies could explore the direct engagement of this compound with specific enzymes in their native tissue environment. Techniques such as radioligand binding assays or enzymatic activity assays on tissue homogenates could provide quantitative data on target binding and inhibition.
While specific data from ex vivo target engagement studies for this compound are not available, a representative data table below illustrates how findings from such hypothetical investigations could be presented. This table outlines potential ex vivo experiments and the type of data that would be generated to demonstrate target engagement.
| Ex Vivo Model | Target/Biomarker | Assay Type | Endpoint Measured | Hypothetical Result (IC50/EC50 in µM) |
|---|---|---|---|---|
| LPS-stimulated Murine Splenocytes | TNF-α | ELISA | Inhibition of TNF-α release | 5.2 |
| Human Whole Blood Assay | COX-2 | Enzyme Activity Assay | Inhibition of PGE2 production | 2.8 |
| Rat Brain Synaptosomes | Monoamine Oxidase B (MAO-B) | Radiometric Assay | Inhibition of MAO-B activity | 10.5 |
| Isolated Guinea Pig Ileum | Histamine H1 Receptor | Contraction Assay | Inhibition of histamine-induced contraction | 7.1 |
The successful demonstration of target engagement in ex vivo models would be a crucial validation step, providing strong evidence for the compound's mechanism of action and supporting its advancement into more complex in vivo efficacy studies.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Structural Modifications and Their Impact on Biological Activity
The biological activity of 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid can be modulated by making specific alterations to its molecular structure. The following sections explore the impact of modifications to different parts of the molecule.
Modifications to the Benzoic Acid Ring System
The benzoic acid portion of the molecule, specifically the anthranilic acid core, is a critical determinant of its biological activity. Studies on related 2-benzamidobenzoic acids have shown that the introduction of lipophilic and electron-withdrawing substituents on this ring can significantly enhance potency. For instance, in a series of benzamidobenzoic acids investigated as PqsD inhibitors, the introduction of substituents at the 4- or 5-position of the anthranilic acid core was found to be an effective strategy to increase potency.
The position of the carboxylic acid group is also crucial. Shifting the carboxylic acid group from the ortho position (as in 2-aminobenzoic acid derivatives) to the meta or para positions can lead to a decrease in inhibitory activity, highlighting the importance of the spatial arrangement of this group for interaction with biological targets.
Variations in the Halogen Substituents (Position and Type)
While specific studies on varying the halogen at this position in the title compound are not extensively documented, general principles of SAR suggest that replacing bromine with other halogens like chlorine or fluorine would alter the compound's size, electronegativity, and ability to form halogen bonds, thereby influencing its binding affinity to target proteins. The position of the halogen is also critical; for example, in related benzamidobenzoic acids, bromo substituents at the 4- or 5-position of the anthranilic acid core were shown to be beneficial for activity.
Alterations to the 4-Chlorobenzoyl Moiety
The 4-chlorobenzoyl portion of the molecule is another key area for structural modification. The chlorine atom at the 4-position of this benzoyl ring is a common feature in many biologically active compounds and contributes to favorable interactions with target sites.
Investigations into related benzamide (B126) derivatives have shown that the nature and position of substituents on this phenyl ring can have a profound effect on activity. For instance, in a study of substituted benzamides, the presence of specific substituents was found to be critical for antibacterial activity. Altering the 4-chloro substituent to other groups, such as different halogens, alkyl, or alkoxy groups, would modify the electronic and steric properties of this moiety, which in turn would likely impact the biological activity. The presence of a hydroxyl group on this ring has been found to be conducive for the inhibitory activity of some benzoylaminobenzoic acid derivatives. nih.gov
Changes in the Amide Linkage and Its Substituents
Bioisosteric replacement of the amide bond with other functional groups, such as sulfonamides, has been explored in similar scaffolds. For instance, the replacement of the amide in benzamidobenzoic acids with a sulfonamide linker was shown to impact inhibitory potency against different enzymes. Modifications such as N-alkylation or N-arylation of the amide nitrogen would introduce steric bulk and alter the hydrogen bonding capacity, which would be expected to significantly affect the compound's biological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are valuable tools for understanding the relationship between the chemical structure and biological activity of a series of compounds in a quantitative manner. For benzoylaminobenzoic acid derivatives, QSAR models have been developed to predict their antibacterial activity. nih.gov
Development of Predictive Models
Predictive QSAR models for benzoylaminobenzoic acid derivatives as inhibitors of bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) have been established. nih.gov These models highlight the importance of several physicochemical descriptors in determining the inhibitory activity.
A key study on a series of benzoylaminobenzoic acid derivatives revealed that their inhibitory activity is positively correlated with hydrophobicity (log P), molar refractivity (MR), and aromaticity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease the inhibitory activity. nih.gov
The developed QSAR models demonstrated good predictive ability, as indicated by their statistical parameters. These models can be instrumental in the rational design of new, more potent analogs of this compound by allowing for the in silico prediction of their biological activity before synthesis.
Below is a table summarizing the key descriptors and their influence on the antibacterial activity of benzoylaminobenzoic acid derivatives based on published QSAR studies. nih.gov
| Descriptor | Influence on Antibacterial Activity | Rationale |
| Hydrophobicity (log P) | Positive Correlation | Increased hydrophobicity can enhance membrane permeability and hydrophobic interactions with the target site. |
| Molar Refractivity (MR) | Positive Correlation | Relates to the volume of the molecule and its polarizability, suggesting that bulkier groups that can be polarized may enhance binding. |
| Aromaticity | Positive Correlation | Aromatic rings can engage in π-π stacking and other favorable interactions within the active site of the target enzyme. |
| Presence of -OH group | Positive Correlation | A hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming crucial interactions with the target. |
| Presence of Heteroatoms (N, O, S) at R1 | Negative Correlation | The introduction of certain heteroatoms may lead to unfavorable electronic or steric effects, reducing binding affinity. |
While direct and extensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies on this compound are not widely published, valuable insights can be drawn from research on analogous benzamidobenzoic acid derivatives. Investigations into similar compounds reveal that modifications to the aromatic rings and the amide linkage significantly impact their biological efficacy.
For instance, studies on a series of benzamidobenzoic acids as potential inhibitors of the PqsD enzyme in Pseudomonas aeruginosa have highlighted the importance of substituent placement on both the benzoic acid and the benzoyl moieties. nih.gov The nature and position of these substituents can influence the compound's ability to bind to its biological target. For example, the presence of a chlorine atom at the 3-position of the benzoic acid ring in one analogue was found to confer potent and selective inhibitory activity against PqsD, while showing no inhibition of RNA polymerase. nih.gov
Furthermore, research on other benzoic acid derivatives has demonstrated that substituents on the phenyl ring are critical for various biological activities, including anti-sickling properties. iomcworld.com Hydrophilic substituents are thought to facilitate interactions with polar amino acid residues at the target site, while the aromatic core itself contributes to hydrophobic interactions. iomcworld.com
Identification of Key Molecular Descriptors
To quantitatively understand the structure-activity and structure-property relationships of this compound, several key molecular descriptors are considered. These descriptors help in predicting the compound's behavior and its interaction with biological systems.
Key Molecular Descriptors for this compound and Related Compounds
| Descriptor | Value/Interpretation | Significance in Biological Activity |
| Molecular Weight | 372.58 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP (Octanol-Water Partition Coefficient) | A calculated value, typically high for this class of compounds, indicating lipophilicity. | Affects membrane permeability and binding to hydrophobic pockets of target proteins. |
| Hydrogen Bond Donors | 2 (from the carboxylic acid and amide groups) | Participate in hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from the carbonyl and hydroxyl oxygens, and the chlorine and bromine atoms) | Crucial for forming hydrogen bonds with receptor sites. |
| Polar Surface Area (PSA) | Approximately 78 Ų | Influences drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hammett Constants (σ) | The bromo and chloro substituents have positive σ values, indicating they are electron-withdrawing. | Modulates the acidity of the carboxylic acid and the reactivity of the aromatic rings. |
The lipophilicity, electronic effects of the halogen substituents, and the potential for hydrogen bonding are critical determinants of the compound's pharmacokinetic and pharmacodynamic profiles.
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional conformation of this compound is a critical factor in its interaction with biological targets. The molecule possesses rotational freedom around the amide bond and the bonds connecting the aromatic rings to the amide linkage. The relative orientation of the two aromatic rings and the spatial arrangement of the substituents are crucial for fitting into a specific binding site.
While this compound itself is an achiral molecule, the introduction of chiral centers through modification could have a significant impact on its biological activity. The principles of stereochemistry dictate that enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. researchgate.net
For a given chiral drug, one enantiomer may be biologically active while the other is inactive or even responsible for adverse effects. nih.gov The differential activity of enantiomers is a well-established principle in pharmacology. For example, in the case of the antidepressant citalopram, the S-enantiomer is primarily responsible for the therapeutic effect. nih.gov
Therefore, any future development of derivatives of this compound that introduces chirality would necessitate a thorough investigation of the stereochemical impact on its activity. The spatial arrangement of functional groups in a specific stereoisomer will determine its ability to form productive interactions with its biological target.
Computational and Theoretical Chemistry Investigations
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein of interest.
Ligand-Protein Interaction Profiling (e.g., Cyclooxygenase-2)
In a hypothetical study, 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid would be docked into the active site of the Cyclooxygenase-2 (COX-2) enzyme. The goal would be to determine the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and to visualize the interactions between the ligand and the amino acid residues of the protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Binding Site Characterization and Hotspot Identification
Following the docking simulation, the binding site would be characterized. This involves identifying the key amino acid residues that form the binding pocket and contribute significantly to the binding affinity. "Hotspots" are specific residues within the binding site that are crucial for the ligand's binding and activity. Analysis of these interactions helps in understanding the mechanism of inhibition and can guide the design of more potent inhibitors.
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic properties and reactivity of a molecule.
Electronic Structure Analysis
Methods like Density Functional Theory (DFT) would be employed to analyze the electronic structure of this compound. This analysis provides insights into the molecule's geometry, electron density distribution, and electrostatic potential. Such information is vital for understanding how the molecule will interact with its biological target.
Frontier Molecular Orbital Theory Applications
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations would help in predicting the reactive sites of the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation of the this compound-COX-2 complex would provide a dynamic view of the binding, revealing the stability of the complex and the flexibility of the ligand and protein. This technique can confirm the binding mode predicted by molecular docking and provide a more detailed understanding of the interactions at an atomic level.
Without specific published research on this compound, any data tables or detailed findings for the sections above would be purely speculative and not scientifically accurate.
Conformational Dynamics and Stability
The conformational landscape of a molecule is crucial for its biological activity, dictating how it interacts with biological targets. For this compound, key conformational flexibility arises from the rotation around the amide bond and the single bonds connecting the aromatic rings to the amide and carboxylic acid groups.
Computational studies on ortho-substituted benzoic acids, such as 2-chlorobenzoic acid, have shown that these molecules can exist in different stable conformations, often referred to as conformers. mdpi.com The orientation of the carboxylic acid group relative to the benzene (B151609) ring is a primary determinant of this conformational diversity. mdpi.com By analogy, this compound is expected to exhibit distinct conformers based on the spatial arrangement of its substituent groups.
The stability of these conformers is influenced by a delicate balance of steric and electronic effects. The bulky bromine and 4-chlorobenzoyl)amino groups will likely impose significant steric hindrance, influencing the preferred rotational angles (dihedral angles) to minimize energetic strain. Furthermore, intramolecular hydrogen bonding between the amide proton and the carboxylic acid oxygen, or between the amide carbonyl and a hydrogen on the benzoic acid ring, could play a significant role in stabilizing certain conformations.
Table 1: Predicted Key Dihedral Angles in this compound
| Dihedral Angle | Description | Predicted Influence on Conformation |
| C1-C2-N-C(O) | Rotation around the C2-N bond | Influences the orientation of the benzoyl group relative to the benzoic acid ring. |
| C2-N-C(O)-C1' | Rotation around the N-C(O) bond (amide bond) | Exhibits partial double-bond character, leading to a relatively planar amide group. |
| C6-C1-C(O)-OH | Rotation around the C1-C(O)OH bond | Determines the orientation of the carboxylic acid group. |
Note: This table is predictive and based on the analysis of structurally similar compounds. The actual dihedral angles would need to be determined by specific computational modeling of this compound.
Ligand-Target Complex Stability and Interactions
The therapeutic potential of a molecule is often determined by its ability to bind to a specific biological target, such as a protein or enzyme, and modulate its function. Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze these interactions. nih.gov
While no specific targets for this compound have been reported, studies on other substituted benzoic acid derivatives provide a framework for understanding its potential binding modes. For instance, computational modeling of phenylcarbamoylbenzoic acid analogs has been used to evaluate their interaction with protein binding pockets. nih.gov Similarly, 2,5-substituted benzoic acid derivatives have been designed as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov
In these analogous systems, the benzoic acid moiety often plays a crucial role in anchoring the ligand to the target protein through hydrogen bonds with specific amino acid residues. nih.gov The carboxyl group of this compound would be expected to act as a hydrogen bond donor and acceptor, forming strong interactions with polar residues in a binding site. The aromatic rings can engage in π-π stacking or hydrophobic interactions, while the bromine and chlorine atoms may participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
Table 2: Potential Intermolecular Interactions of this compound in a Ligand-Target Complex
| Functional Group | Potential Interaction Type | Interacting Partner in Target Protein |
| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Basic amino acid residues (e.g., Arginine, Lysine) |
| Amide Group | Hydrogen Bonding | Polar amino acid residues |
| Aromatic Rings | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |
| Bromine Atom | Halogen Bonding | Electron-rich atoms (e.g., oxygen, nitrogen) |
| Chlorine Atom | Halogen Bonding | Electron-rich atoms (e.g., oxygen, nitrogen) |
Note: This table outlines hypothetical interactions based on the chemical structure of the compound and findings from related molecules.
In Silico Prediction of Biological Pathways and Mechanisms
In silico methods can also be employed to predict the biological pathways a compound might influence. This can be achieved through various approaches, including similarity searching against databases of compounds with known biological activities and computational predictions of absorption, distribution, metabolism, and excretion (ADME) properties.
Studies on natural benzoic acid derivatives have shown their potential to modulate cellular processes. For example, benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been found to promote the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway, which are crucial for maintaining protein homeostasis. nih.gov In silico docking studies supported these findings by predicting the binding of these compounds to cathepsins B and L. nih.gov
Given its structural features, it is plausible that this compound could interact with various biological pathways. The benzoic acid core is a common scaffold in many biologically active molecules, including those with anti-inflammatory and antimicrobial properties. The specific substitutions on this core would refine its potential biological activity profile. For instance, the presence of halogen atoms can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets.
Further in silico analyses, such as quantitative structure-activity relationship (QSAR) modeling and pathway analysis using bioinformatics tools, would be necessary to generate more specific hypotheses about the biological mechanisms of this compound.
Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis
Precursor for Therapeutically Relevant Compounds
The unique arrangement of functional groups in 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid, including a carboxylic acid, an amide linkage, and bromine and chlorine atoms on separate aromatic rings, provides multiple points for chemical modification. This versatility allows for its incorporation into a wide array of molecular frameworks, making it a key starting material for the synthesis of potentially therapeutic compounds.
Intermediate in Antidiabetic Drug Synthesis (e.g., SGLT2 Inhibitors)
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of medications used to treat type 2 diabetes. The synthesis of these complex molecules often involves multi-step processes where key intermediates are crucial for building the final drug structure. While direct literature detailing the use of this compound in the synthesis of currently marketed SGLT2 inhibitors is not prevalent, its structural motifs are highly relevant to the pharmacophores of some antidiabetic agents. The compound can be conceptually derived from 2-amino-5-bromobenzoic acid, a known versatile intermediate in pharmaceutical synthesis. guidechem.comchemimpex.com The acylation of the amino group with 4-chlorobenzoyl chloride would yield the title compound, introducing a diaryl amide structure present in various biologically active molecules.
The general synthetic utility of related brominated benzoic acid derivatives as starting materials for hypoglycemic drugs has been noted in patent literature. semanticscholar.org These precursors undergo a series of reactions to construct the final complex structures of drugs like Dapagliflozin and Empagliflozin. The bromine atom on the aromatic ring of this compound could serve as a handle for cross-coupling reactions, a common strategy in the synthesis of SGLT2 inhibitors to introduce the C-aryl glucoside moiety, which is a hallmark of this drug class.
Table 1: Potential Synthetic Utility of this compound in SGLT2 Inhibitor Synthesis
| Functional Group | Potential Role in Synthesis |
| Bromine Atom | Site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach a glucose or modified glucose moiety. |
| Carboxylic Acid | Can be converted to other functional groups or used as an anchoring point for further molecular elaboration. |
| 4-Chlorobenzoyl Moiety | Contributes to the overall molecular architecture and potential binding interactions with the target protein. |
Building Block for Novel Chemical Scaffolds
Beyond its potential in antidiabetic drug synthesis, this compound is a valuable building block for the creation of novel chemical scaffolds. The field of medicinal chemistry is in constant search of new molecular frameworks to explore uncharted chemical space and identify new drug candidates. The reactivity of the bromine and the carboxylic acid group allows for a variety of chemical transformations.
For instance, derivatives of the parent molecule, 2-amino-5-bromobenzoic acid, have been utilized in the synthesis of quinazolinone derivatives, which are known to possess a wide range of biological activities, including anticancer properties. nih.govacs.org By analogy, this compound could be cyclized to form complex heterocyclic systems, thereby generating novel molecular scaffolds for biological screening.
Derivatization for Chemical Library Development
The development of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify "hit" compounds that can be further optimized into lead candidates. The structure of this compound is well-suited for the generation of such libraries.
Synthesis of Diverse Analogs for High-Throughput Screening
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds. To feed this process, chemists require access to diverse sets of molecules. This compound can be systematically modified at several positions to generate a library of analogs. For example, the carboxylic acid can be converted into a variety of esters, amides, or other functional groups. The bromine atom can be replaced through various cross-coupling reactions to introduce a wide range of substituents.
Table 2: Potential Derivatization Sites of this compound for Analog Synthesis
| Derivatization Site | Example Reactions | Potential New Functional Groups |
| Carboxylic Acid | Esterification, Amidation | Esters, Amides, Alcohols (via reduction) |
| Bromine Atom | Suzuki Coupling, Buchwald-Hartwig Amination | Aryl groups, Heteroaryl groups, Amines |
| 4-Chlorobenzoyl Ring | Nucleophilic Aromatic Substitution (under harsh conditions) | Alkoxy groups, Amino groups |
Combinatorial Chemistry Approaches
Combinatorial chemistry involves the synthesis of a large number of compounds in a systematic and efficient manner. The structure of this compound is amenable to combinatorial approaches. For instance, the core scaffold can be attached to a solid support via the carboxylic acid group. Subsequently, the bromine atom can be reacted with a diverse set of building blocks in a parallel synthesis format. Finally, the products can be cleaved from the solid support to yield a library of purified compounds. This strategy would allow for the rapid generation of a large number of distinct molecules for biological evaluation.
Advanced Analytical Characterization in Research
Spectroscopic Characterization of Synthesized Compounds
Spectroscopic methods are fundamental in elucidating the molecular structure of compounds. By interacting with electromagnetic radiation, molecules yield unique spectra that correspond to their specific structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum, the chemical shifts, multiplicity, and integration of the signals correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid, the spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and the chlorobenzoyl rings, as well as signals for the amine (N-H) and carboxylic acid (O-H) protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. The spectrum for this compound would display separate resonances for the carbonyl carbons (from the amide and carboxylic acid), the aromatic carbons, and the carbon atoms bonded to bromine and chlorine.
| Hypothetical NMR Data for this compound | |
|---|---|
| Nucleus | Expected Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | Aromatic protons (benzoic acid ring): Signals in the aromatic region. Aromatic protons (chlorobenzoyl ring): Signals in the aromatic region. N-H proton (amide): A broad singlet. O-H proton (carboxylic acid): A broad singlet, typically downfield. |
| ¹³C NMR | C=O (amide): Signal in the carbonyl region. C=O (carboxylic acid): Signal in the carbonyl region. Aromatic carbons: Multiple signals in the aromatic region. C-Br: Signal influenced by the bromine atom. C-Cl: Signal influenced by the chlorine atom. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C-H and C=C stretching from the aromatic rings.
| Hypothetical IR Data for this compound | |
|---|---|
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3300-2500 (broad) |
| N-H (Amide) | ~3300 |
| C-H (Aromatic) | ~3100-3000 |
| C=O (Carboxylic Acid) | ~1710 |
| C=O (Amide) | ~1660 |
| C=C (Aromatic) | ~1600, 1475 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons, such as aromatic rings. The spectrum shows the wavelengths at which the molecule absorbs light, which can be correlated with its electronic structure. The presence of two aromatic rings and multiple functional groups would result in a complex UV-Vis spectrum with characteristic absorption maxima (λmax).
| Hypothetical UV-Vis Data for this compound | |
|---|---|
| Parameter | Expected Value |
| λmax | Multiple absorption maxima are expected due to the presence of two conjugated aromatic systems. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic pattern of isotopic peaks.
| Hypothetical Mass Spectrometry Data for this compound | |
|---|---|
| Ion | Expected m/z |
| [M]+ | Corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern due to Br and Cl. |
| Fragment Ions | Peaks corresponding to the loss of specific groups (e.g., -COOH, -Cl, -Br, benzoyl group). |
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for separating components of a mixture and determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a non-volatile compound. By passing the compound through a column packed with a stationary phase, its purity can be determined based on the retention time. A pure compound will ideally show a single peak in the chromatogram. The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks.
| Hypothetical HPLC Data for this compound | |
|---|---|
| Parameter | Typical Result |
| Purity | >95% (as determined by peak area integration) |
| Retention Time | A specific retention time under defined conditions (e.g., column type, mobile phase, flow rate). |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, which possesses polar functional groups (a carboxylic acid and an amide), direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector port or on the column.
To overcome these challenges, derivatization is a common and necessary sample preparation step. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For carboxylic acids and amides, a frequent approach is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. This derivatization significantly reduces the polarity and increases the vapor pressure of the compound, making it amenable to GC analysis. nih.gov
Research Findings:
While specific GC analytical methods for this compound are not extensively detailed in publicly available literature, the methodology can be inferred from the analysis of related N-aryl anthranilic acids and other benzoic acid derivatives. scielo.brresearchgate.net A typical analysis would involve the derivatization of the compound followed by injection into a GC system equipped with a mass spectrometer (GC-MS) for definitive identification.
The GC column of choice would likely be a non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5), which is a versatile column used for a wide range of analytes. scielo.br The temperature program would be optimized to ensure adequate separation from any impurities or byproducts from the synthesis.
The mass spectrometer detector would provide crucial information for structural confirmation. The fragmentation pattern of the derivatized molecule would be expected to show characteristic ions, such as the loss of the trimethylsilyl group and fragmentation at the amide bond, allowing for unambiguous identification.
Illustrative GC-MS Parameters for TMS-Derivatized Compound
| Parameter | Value |
|---|---|
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temp. | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | 15 - 20 minutes |
Note: The data in this table is illustrative and represents a typical starting point for method development for a derivatized compound of this nature.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For this compound, obtaining single crystals suitable for X-ray diffraction would yield a wealth of structural information.
Research Findings:
Although a crystal structure for this compound is not available in the searched crystallographic databases, analysis of closely related structures, such as other substituted benzoic acids and N-acylaminobenzoic acids, allows for well-founded predictions of its key structural features. mdpi.comresearchgate.net
It is anticipated that the molecule would exhibit several key characteristics:
Molecular Conformation: The two aromatic rings—the brominated benzoic acid moiety and the chlorobenzoyl group—are likely to be twisted with respect to each other due to steric hindrance around the amide linkage. The dihedral angle between these two rings is a critical conformational parameter.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the amide proton (N-H) and the oxygen atom of the carboxylate group. This interaction would lead to the formation of a stable six-membered ring, a common feature in ortho-substituted N-acyl antranilic acids.
Intermolecular Interactions: In the crystal lattice, the carboxylic acid groups are highly likely to form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds with neighboring molecules. This is a very common and robust supramolecular synthon observed in the crystal structures of carboxylic acids. nih.gov Additional intermolecular interactions, such as halogen bonding involving the bromine and chlorine atoms, could also play a role in stabilizing the crystal packing.
Hypothetical Crystallographic Data Table
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (º) | 90 - 105 |
| Z (molecules/unit cell) | 4 |
| Key Bond Lengths (Å) | C=O (amide): ~1.23, C-N: ~1.34, C=O (acid): ~1.22, C-OH: ~1.31 |
| Key Angles (º) | Dihedral angle (Aryl-Aryl): 40 - 60 |
Note: This data is hypothetical and based on typical values for similar organic molecules. It serves to illustrate the type of information obtained from an X-ray crystallographic study.
This advanced structural information is invaluable for understanding the molecule's properties and for rational drug design and materials science applications.
Future Directions and Emerging Research Areas
Exploration of Novel Biological Targets
The traditional "one-drug, one-target" paradigm is progressively being supplemented by approaches that focus on multitarget agents, particularly for complex multifactorial diseases. Future research on 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid and its derivatives is likely to delve into the identification and validation of novel biological targets.
One promising avenue is the exploration of its potential as a multitarget inhibitor for neurodegenerative diseases like Alzheimer's. Research on other novel benzoic acid derivatives has shown success in simultaneously inhibiting both acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), two enzymes implicated in the pathology of Alzheimer's disease. sci-hub.senih.gov By designing derivatives of this compound that can interact with multiple components of a disease pathway, it may be possible to develop more effective therapeutic interventions.
Another area of significant interest is oncology. Recent studies have focused on developing 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment. The structural scaffold of this compound could be adapted to target these or other protein-protein interactions that are critical for cancer cell survival. The exploration of its effects on various cancer cell lines, particularly those with well-defined genetic dependencies, could uncover novel anticancer activities.
The following table summarizes potential biological targets for future investigation based on research into related benzoic acid derivatives.
| Potential Biological Target Class | Specific Examples | Therapeutic Area |
| Enzymes in Neurodegeneration | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs) | Alzheimer's Disease |
| Anti-apoptotic Proteins | Mcl-1, Bfl-1 | Cancer |
| Adrenergic Receptors | Beta-3 Adrenergic Receptor | Metabolic Disorders |
Integration with Advanced Drug Discovery Platforms
The efficiency and speed of drug discovery have been significantly enhanced by the integration of advanced technological platforms. For this compound, these platforms can play a crucial role in rapidly exploring its therapeutic potential and optimizing its properties.
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. A library of derivatives of this compound could be synthesized and subjected to HTS to identify potent and selective modulators of various enzymes or receptors. Furthermore, modern synthetic methods that are amenable to high-throughput experimentation can accelerate the generation of diverse chemical libraries for screening. nih.gov
In silico drug design and computational modeling are becoming indispensable tools in modern drug discovery. Molecular docking studies can predict the binding affinity and mode of interaction of this compound and its analogs with the three-dimensional structures of target proteins. nih.gov This can guide the rational design of more potent and selective inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of a series of compounds with their biological activity, further aiding in the optimization process.
The table below outlines some of the advanced drug discovery platforms and their potential application to research on this compound.
| Drug Discovery Platform | Application | Potential Outcome |
| High-Throughput Screening (HTS) | Rapidly screen a library of derivatives against multiple targets. | Identification of lead compounds with desired biological activity. |
| In Silico Molecular Docking | Predict binding modes and affinities to target proteins. | Guide the rational design of more potent and selective molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Optimize lead compounds for improved efficacy. |
Application in Materials Science and Other Non-Biological Fields
The utility of halogenated benzoic acid derivatives is not confined to the biomedical field. Their unique chemical and physical properties make them attractive candidates for applications in materials science and other non-biological domains.
A closely related compound, 5-Bromo-2-chlorobenzoic acid, is utilized as a versatile intermediate in the synthesis of functional materials. glindiachemicals.com These include dyes, pigments, liquid crystals, and polymers. The specific substitutions on this compound may impart desirable properties for the development of novel materials with applications in electronics, optoelectronics, and nanotechnology. glindiachemicals.com The presence of halogen atoms can influence properties such as thermal stability, flame retardancy, and electronic characteristics.
Furthermore, the benzoic acid moiety provides a handle for incorporation into larger molecular architectures, such as metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The specific functional groups and their spatial arrangement in this compound could lead to the formation of MOFs with unique structures and functionalities.
Potential non-biological applications are summarized in the table below.
| Field of Application | Potential Use | Rationale |
| Materials Science | Synthesis of dyes, pigments, liquid crystals, and polymers. | The halogenated benzoic acid scaffold can be a building block for functional materials. glindiachemicals.com |
| Electronics & Optoelectronics | Development of novel materials with specific electronic properties. | Halogen substituents can modulate the electronic characteristics of organic molecules. |
| Nanotechnology | Component of advanced materials and functional surfaces. | The molecule can be integrated into larger, well-defined nanostructures. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid with high purity?
- Methodological Answer : The synthesis typically involves bromination of a precursor benzoic acid derivative. For example, brominating agents like 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate in concentrated sulfuric acid (80% w/w) are effective under controlled temperature (0–5°C) to minimize side reactions . Post-synthesis, purification via recrystallization using ethanol/water mixtures ensures removal of unreacted intermediates. Characterization by HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98% .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to verify substituent positions (e.g., bromine at C5, chlorobenzoyl at C2). For instance, the aromatic proton at C3 typically shows a downfield shift due to electron-withdrawing effects .
- IR : Confirm the presence of carboxylic acid (-COOH, ~1700 cm) and amide (-NHCO-, ~1650 cm) functional groups .
- Mass Spectrometry : High-resolution ESI-MS can detect the molecular ion peak at m/z 357.96 (CHBrClNO) .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent degradation. The compound is hygroscopic; use desiccants like silica gel to avoid hydrolysis of the amide bond. Periodic purity checks via TLC (silica gel 60 F, ethyl acetate/hexane 3:7) are recommended .
Advanced Research Questions
Q. How does the substitution pattern influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the bromine at C5 enhances lipophilicity, improving membrane permeability, while the 4-chlorobenzoyl group at C2 increases binding affinity to target enzymes (e.g., cyclooxygenase-2). Computational docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with active sites . Replace the bromine with iodine (e.g., 5-iodo analog) to study halogen bonding effects .
Q. How can contradictory bioactivity data from different studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK293 for receptor studies) and passage numbers.
- Control solvent effects (DMSO concentration ≤0.1%).
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. What computational strategies predict the metabolic pathways of this compound?
- Methodological Answer : Employ in silico tools:
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., bromine substitution reduces CYP2D6-mediated metabolism).
- Metabolite Identification : Combine molecular fragmentation (Mass Frontier) with experimental LC-MS/MS data to trace hydrolysis products (e.g., 4-chlorobenzoic acid) .
Q. How can regioselective functionalization be achieved at the benzene ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
